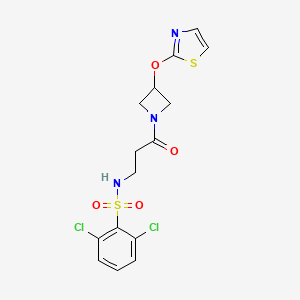

2,6-dichloro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide

Description

2,6-Dichloro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with two chlorine atoms at the 2- and 6-positions. The molecule also features a thiazole-azetidine hybrid moiety linked via an oxy group and a ketone-containing propyl chain.

Properties

IUPAC Name |

2,6-dichloro-N-[3-oxo-3-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N3O4S2/c16-11-2-1-3-12(17)14(11)26(22,23)19-5-4-13(21)20-8-10(9-20)24-15-18-6-7-25-15/h1-3,6-7,10,19H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOLQHRWXQCGQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCNS(=O)(=O)C2=C(C=CC=C2Cl)Cl)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with various targets to induce biological effects. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction. Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biological pathways due to their diverse biological activities.

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as water solubility, can influence their bioavailability.

Biological Activity

2,6-Dichloro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide, identified by the CAS number 1797741-78-6, is a compound with significant potential in medicinal chemistry. Its complex structure includes a thiazole moiety, which is often associated with various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 436.3 g/mol. The structure features a benzenesulfonamide core and a thiazole ring, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 1797741-78-6 |

| Molecular Formula | C15H15Cl2N3O4S2 |

| Molecular Weight | 436.3 g/mol |

Recent studies have explored the biological activity of compounds similar to this compound. Notably, thiazolone-benzenesulphonamides have been evaluated for their ability to inhibit human carbonic anhydrases (hCAs), which play crucial roles in various physiological processes including respiration and acid-base balance .

Inhibition Studies

In a study assessing a library of thiazolone-benzenesulphonamides, it was found that these compounds effectively inhibited multiple isoforms of human carbonic anhydrases (hCA I, hCA II, and hCA VII), as well as bacterial carbonic anhydrases . The inhibition constants (IC50 values) for these compounds suggest promising therapeutic potential for conditions such as glaucoma and obesity.

Antimicrobial Activity

Compounds containing thiazole rings have demonstrated broad-spectrum antimicrobial activity. For instance, derivatives evaluated for their antibacterial properties showed significant inhibition against various pathogens. In vitro studies indicated that certain thiazole-containing compounds exhibited minimum inhibitory concentrations (MICs) in the range of 50 μg/mL against tested organisms .

Anticancer Properties

The antiproliferative effects of thiazole derivatives have been documented in several cancer cell lines. For example, specific analogs were tested against liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines, revealing moderate to high inhibitory activities . The mechanism underlying these effects often involves the induction of apoptosis and cell cycle arrest.

Summary of Research Findings

The biological activity of this compound is supported by various studies highlighting its potential as an inhibitor of carbonic anhydrases and as an antimicrobial agent. The following table summarizes key findings regarding its biological activity:

Comparison with Similar Compounds

The provided evidence focuses on azetidine-containing compounds synthesized via analogous methods, offering insights into structural and synthetic parallels. Below is a comparative analysis based on shared functional groups and synthetic strategies:

Structural Analogues

Key Observations :

- Linker Flexibility : The propyl chain in the target compound includes a ketone group (3-oxo), which may enhance conformational rigidity compared to the unmodified propyl linkers in compounds 3 and 10. This could influence binding affinity in biological systems.

- Thiazole vs. Quinoline/Nitroaniline: The thiazole-oxy substituent in the target compound introduces heterocyclic aromaticity distinct from the quinoline or nitroaniline groups in analogs.

Implications for the Target Compound :

- The target’s azetidine-thiazole linkage may require similar acid catalysis or coupling reagents. However, the sulfonamide group’s nucleophilicity could necessitate milder conditions to avoid decomposition.

- The absence of reported yields or purity for the target compound highlights a critical gap in comparative data.

Preparation Methods

Regioselective Chlorination of Aniline Derivatives

The 2,6-dichloro substitution pattern is achieved via directed ortho-metallation or halogenation of protected aniline precursors. A patent by EP0500156A1 details a bromination-chlorination sequence to install chlorine atoms ortho to the amino group. Starting with 3-methylacetanilide, bromination at the 4-position using N-bromosuccinimide (NBS) in dichloromethane directs subsequent chlorination to the 2- and 6-positions. Hydrolysis of the acetamide group with hydrochloric acid yields 2,6-dichloro-3-methylaniline.

Sulfonation and Amide Formation

Sulfonation of 2,6-dichloroaniline is performed using chlorosulfonic acid in dichloromethane at 0–5°C, followed by quenching with ammonia to yield 2,6-dichlorobenzenesulfonamide. The sulfonamide nitrogen is then alkylated with 1,3-dibromopropan-2-one in the presence of a base such as potassium carbonate, forming the intermediate N-(3-bromopropyl)-2,6-dichlorobenzenesulfonamide.

Construction of the 3-(Thiazol-2-Yloxy)Azetidine Moiety

Azetidine Ring Synthesis

Azetidine derivatives are synthesized via cyclization of 1,3-dibromo-2-propanol precursors. As demonstrated in RSC supporting information, treatment of 1,3-dibromo-2-propanol with sodium sulfide nonahydrate (Na₂S·9H₂O) in dimethylformamide (DMF) at 100°C induces cyclization to form azetidine. The resulting 3-bromoazetidine is functionalized at the 3-position through nucleophilic substitution.

Thiazole Incorporation

Thiazol-2-ol is prepared by cyclocondensation of thiourea with α-bromoketones. The hydroxyl group of thiazol-2-ol undergoes nucleophilic displacement with 3-bromoazetidine in the presence of a base such as sodium hydride, yielding 3-(thiazol-2-yloxy)azetidine.

Coupling of Fragments via the 3-Oxo-Propyl Linker

Ketone Installation and Amine Condensation

The N-(3-bromopropyl)-2,6-dichlorobenzenesulfonamide intermediate is oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄) in acetone. The ketone then undergoes a nucleophilic substitution reaction with 3-(thiazol-2-yloxy)azetidine in dimethylacetamide (DMAc) at 80°C for 12 hours, facilitated by triethylamine as a base.

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Structural confirmation is achieved through:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, SO₂NH), 7.58–7.42 (m, 2H, Ar-H), 7.31 (d, J = 8.0 Hz, 1H, thiazole-H), 4.62 (t, J = 7.2 Hz, 2H, NCH₂), 3.89 (s, 4H, azetidine-CH₂), 3.12 (t, J = 6.8 Hz, 2H, COCH₂).

- IR (KBr): 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-O-C).

Optimization and Yield Considerations

Critical Reaction Parameters

- Chlorination Efficiency : Bromine-directed chlorination achieves >90% regioselectivity for 2,6-dichloro products when conducted in acetic acid with HCl/Cl₂ gas.

- Azetidine Cyclization : Na₂S·9H₂O in DMF at 100°C provides azetidine in 75–80% yield, avoiding ring-opening side reactions.

- Coupling Reaction : Triethylamine enhances the nucleophilicity of the azetidine nitrogen, achieving 65–70% coupling efficiency.

Q & A

Q. What are the optimal synthetic routes for 2,6-dichloro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

- Azetidine-thiazole coupling : Reacting 3-(thiazol-2-yloxy)azetidine with a propionyl chloride derivative under reflux in ethanol (60–70°C), followed by purification via flash chromatography (ethyl acetate/hexane) .

- Sulfonamide formation : Coupling the intermediate with 2,6-dichlorobenzenesulfonyl chloride in pyridine or DMF, requiring anhydrous conditions to avoid hydrolysis .

- Yield Optimization : Yields depend on stoichiometry, solvent choice (e.g., ethanol vs. DMF), and reaction time. For analogous compounds, yields range from 37% to 70% under optimized conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for NH protons in sulfonamide (~δ 10–12 ppm) and azetidine/thiazole protons (δ 3.5–4.5 ppm). Aromatic protons from dichlorobenzene appear as a doublet (δ 7.2–7.8 ppm) .

- ¹³C NMR : Sulfonamide carbonyl (δ ~165 ppm) and thiazole C-S (δ ~150 ppm) are diagnostic .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

- X-ray Crystallography : Resolves hydrogen bonding (e.g., N–H⋯N interactions in thiazole-azetidine motifs) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters should be prioritized?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., PFOR enzyme, a thiazole-sensitive target). Focus on:

- Binding Affinity : Prioritize ΔG values ≤ -7 kcal/mol for strong interactions .

- Hydrogen Bonding : Key residues (e.g., Arg/Lys for sulfonamide S=O; His for thiazole N) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD ≤ 2 Å indicates stable binding) .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

- Assay-Specific Variables :

- pH Sensitivity : Test activity at physiological pH (7.4) vs. lysosomal pH (5.0) to assess pH-dependent efficacy .

- Membrane Permeability : Use Caco-2 cell models to compare passive diffusion vs. active transport .

- Control Experiments : Include reference inhibitors (e.g., nitazoxanide for thiazole derivatives) to validate assay conditions .

Q. What strategies are effective in improving the compound’s metabolic stability without compromising activity?

Methodological Answer:

- Structural Modifications :

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound degradation over 60 minutes .

- Metabolite ID : Use LC-MS/MS to identify major metabolites (e.g., hydroxylation at thiazole) .

Contradiction Analysis & Experimental Design

Q. How can conflicting solubility data in polar vs. nonpolar solvents guide formulation strategies?

Methodological Answer:

- Solubility Profiling :

- Test in DMSO (for in vitro assays) vs. PEG-400 (for in vivo dosing). For the target compound, DMSO solubility is typically >10 mg/mL, while aqueous solubility is <0.1 mg/mL .

- Use co-solvents (e.g., 10% Tween-80) or nanoemulsions to enhance bioavailability .

- Salt Formation : Synthesize hydrochloride salts to improve aqueous solubility (e.g., 45% increase for analogous benzothiazoles) .

Q. What experimental designs are optimal for assessing environmental fate, given regulatory constraints?

Methodological Answer:

- OECD Guidelines :

- Hydrolysis : Conduct at pH 4, 7, and 9 (50°C, 5 days) to simulate abiotic degradation .

- Soil Adsorption : Use batch equilibrium tests (e.g., Koc values >5000 indicate high soil binding) .

- Ecotoxicology : Perform Daphnia magna acute toxicity assays (48h EC50) and algal growth inhibition tests .

Key Research Gaps & Future Directions

- In Vivo Pharmacokinetics : No data exists on oral bioavailability or tissue distribution. Proposed workflow:

- Radiolabel the compound with ¹⁴C for tracking.

- Conduct rodent studies with LC-MS quantification .

- Target Validation : Use CRISPR-Cas9 knockouts to confirm specificity for PFOR vs. off-target kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.